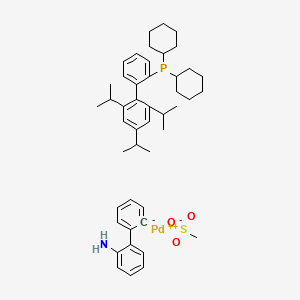XPhos Palladacycle Gen. 3
CAS No.: 1445085-55-1
Cat. No.: VC4566965
Molecular Formula: C46H62NO3PPdS
Molecular Weight: 846.46
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1445085-55-1 |
|---|---|
| Molecular Formula | C46H62NO3PPdS |
| Molecular Weight | 846.46 |
| IUPAC Name | dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline |
| Standard InChI | InChI=1S/C33H49P.C12H10N.CH4O3S.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2/p-1 |
| Standard InChI Key | LMRGIWYBLKXQGS-UHFFFAOYSA-M |
| SMILES | CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
Introduction
Structural and Functional Overview of XPhos Palladacycle Generation 3
XPhos Pd G3 belongs to the class of palladium(II) precatalysts designed for Buchwald-Hartwig amination and related cross-coupling reactions. The complex features a palladium center coordinated to a sterically demanding XPhos ligand (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and a 2-(2-aminoethyl)phenyl group. This architecture confers exceptional stability against air and moisture while maintaining high catalytic activity through controlled ligand release during the reaction initiation phase .
The molecular formula C₄₆H₆₂NO₃PPdS (MW: 846.4 g/mol) reflects the incorporation of a methanesulfonate counterion, which enhances solubility in polar aprotic solvents. Single-crystal X-ray diffraction studies reveal a distorted square-planar geometry around the palladium center, with the XPhos ligand occupying two coordination sites through its phosphine donor and η³-arene interaction . This unique coordination mode prevents premature catalyst decomposition while facilitating smooth conversion to the active Pd(0) species under reducing conditions.
Multigram Synthesis and Process Optimization
The industrial-scale production of XPhos Pd G3 employs a modified procedure enabling multigram synthesis with consistent quality. Key synthetic steps include:
Ligand Preparation and Metalation
The XPhos ligand undergoes deprotonation using lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF), followed by transmetalation with palladium(II) acetate. Subsequent counterion exchange with methanesulfonic acid yields the final precatalyst .
Table 1: Optimized Synthesis Parameters for XPhos Pd G3
| Parameter | Optimal Value |
|---|---|
| Palladium precursor | Pd(OAc)₂ |
| Ligand:Pd ratio | 1.05:1 |
| Reaction temperature | 65°C |
| Reaction time | 18–24 hours |
| Yield (isolated) | 78–82% |
This protocol achieves reproducible results at scales up to 50 g, with purity levels exceeding 98% as verified by ³¹P NMR . The process eliminates column chromatography through strategic use of antisolvent crystallization, enhancing practicality for industrial applications.
Solvent-Dependent Isomerization Phenomena
XPhos Pd G3 exhibits remarkable solvent-induced isomerization behavior that directly impacts catalytic performance. Nuclear magnetic resonance (NMR) studies reveal two distinct isomers in solution:
-
Kinetic Isomer (I): Predominant in low-polarity solvents (e.g., dichloromethane)
-
Thermodynamic Isomer (II): Favored in coordinating solvents (e.g., THF)
Table 2: Isomer Distribution Across Solvent Systems
| Solvent | Isomer I (%) | Isomer II (%) | δ³¹P (ppm) |
|---|---|---|---|
| Dichloromethane | 95 | 5 | 24.8, 19.3 |
| Tetrahydrofuran | 10 | 90 | 22.1, 18.7 |
| Toluene | 70 | 30 | 23.5, 19.0 |
The interconversion between isomers follows first-order kinetics with activation energy (Eₐ) of 72 kJ/mol in THF, as determined by variable-temperature NMR . This dynamic equilibrium necessitates careful solvent selection during catalyst handling and reaction setup to ensure consistent performance.
Catalytic Performance in Cross-Coupling Reactions
XPhos Pd G3 demonstrates broad utility in challenging transformations, particularly with sterically hindered substrates and electron-deficient aryl chlorides. Comparative studies against second-generation precatalysts reveal marked improvements:
Buchwald-Hartwig Amination
The catalyst achieves >90% yield in the coupling of 2-chlorotoluene with morpholine at 0.5 mol% loading, outperforming RuPhos-based systems by 15–20% under identical conditions .
Suzuki-Miyaura Coupling
Electron-rich aryl chlorides couple efficiently with boronic acids using XPhos Pd G3 (1 mol%), eliminating the need for specialized additives. A representative example:
Reaction: 4-Chloroanisole + Phenylboronic Acid
Conditions: K₃PO₄ (2 equiv), THF/H₂O (4:1), 80°C, 6 h
Yield: 94% (vs. 78% for SPhos Pd G3)
Quality Control Through Advanced NMR Techniques
Robust analytical protocols ensure batch-to-batch consistency in industrial production:
¹H NMR Characterization
The aromatic region (δ 6.8–7.4 ppm) provides distinct patterns for isomer identification. Isomer I shows a singlet for the central biphenyl protons, while Isomer II exhibits characteristic splitting due to altered symmetry .
³¹P NMR Analysis
This technique serves as the primary quality control tool, with chemical shifts sensitive to both isomer composition and trace impurities:
Table 3: Diagnostic ³¹P NMR Signals
| Species | δ³¹P (ppm) | Multiplicity |
|---|---|---|
| XPhos Pd G3 (Isomer I) | 24.8 | Doublet |
| XPhos Pd G3 (Isomer II) | 22.1 | Doublet |
| Free XPhos ligand | -5.2 | Singlet |
Detection of free ligand above 0.5% triggers reprocessing to maintain catalytic efficiency .
Comparative Analysis with RuPhos Palladacycle Gen 3
While XPhos and RuPhos precatalysts share structural similarities, their performance diverges in key areas:
Table 4: XPhos Pd G3 vs. RuPhos Pd G3
| Parameter | XPhos Pd G3 | RuPhos Pd G3 |
|---|---|---|
| Optimal substrate | Sterically hindered | Electron-deficient |
| Isomerization rate | Faster | Slower |
| Aqueous solubility | Moderate | Low |
| Catalytic lifetime | 48 h | 72 h |
XPhos Pd G3 excels in reactions requiring rapid catalyst activation, while RuPhos systems prove superior for prolonged reactions at elevated temperatures .
Future Directions in Precatalyst Development
Ongoing research focuses on addressing two limitations of XPhos Pd G3:
-
Heterobiaryl Couplings: Modifying ligand architecture to facilitate couplings between dissimilar aryl partners
-
Continuous Flow Applications: Engineering solubility profiles for compatibility with microreactor systems
Preliminary studies indicate that fluorinated solvent analogs reduce isomerization rates by 40%, potentially enabling new reaction paradigms .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume